
(11Z-Octadecenoyl)-CoA (triammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11Z-Octadecenoyl)-CoA (triammonium) is a compound that plays a significant role in various biochemical processes. It is a derivative of octadecenoyl-CoA, which is involved in fatty acid metabolism. This compound is particularly important in the synthesis and degradation of fatty acids, making it a crucial component in energy production and storage within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11Z-Octadecenoyl)-CoA (triammonium) typically involves the esterification of (11Z)-octadecenoic acid with coenzyme A (CoA). This reaction is catalyzed by specific enzymes known as acyl-CoA synthetases. The reaction conditions often require the presence of ATP and magnesium ions to facilitate the formation of the thioester bond between the fatty acid and CoA.
Industrial Production Methods
Industrial production of (11Z-Octadecenoyl)-CoA (triammonium) involves biotechnological processes using microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are often used to produce the compound in large quantities. These microorganisms are modified to overexpress the necessary enzymes for the synthesis of (11Z-Octadecenoyl)-CoA, and the production process is optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(11Z-Octadecenoyl)-CoA (triammonium) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce energy in the form of ATP.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The CoA moiety can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Requires oxygen and specific dehydrogenase enzymes.
Reduction: Involves the use of reducing agents such as NADPH.
Substitution: Utilizes various nucleophiles under mild conditions to replace the CoA group.
Major Products
Oxidation: Produces acetyl-CoA and ATP.
Reduction: Forms saturated fatty acids.
Substitution: Results in various acyl derivatives depending on the nucleophile used.
Scientific Research Applications
(11Z-Octadecenoyl)-CoA (triammonium) has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand fatty acid metabolism.
Biology: Plays a role in studying cellular energy production and storage mechanisms.
Medicine: Investigated for its potential in treating metabolic disorders and diseases related to fatty acid metabolism.
Industry: Utilized in the production of biofuels and biodegradable plastics due to its role in fatty acid synthesis.
Mechanism of Action
The mechanism of action of (11Z-Octadecenoyl)-CoA (triammonium) involves its role as an intermediate in fatty acid metabolism. It is converted into acetyl-CoA through β-oxidation, which then enters the citric acid cycle to produce ATP. The molecular targets include various enzymes involved in fatty acid oxidation and synthesis pathways, such as acyl-CoA dehydrogenase and fatty acid synthase.
Comparison with Similar Compounds
Similar Compounds
(9Z-Octadecenoyl)-CoA: Another unsaturated fatty acyl-CoA with a double bond at the 9th position.
(5Z,8Z,11Z,14Z,17Z)-Eicosapentaenoyl-CoA: A polyunsaturated fatty acyl-CoA with multiple double bonds.
Uniqueness
(11Z-Octadecenoyl)-CoA (triammonium) is unique due to its specific double bond position at the 11th carbon, which influences its biochemical properties and reactivity. This specific structure allows it to participate in unique metabolic pathways and reactions compared to other similar compounds.
Properties
Molecular Formula |
C39H77N10O17P3S |
|---|---|
Molecular Weight |
1083.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-11-enethioate;azane |
InChI |
InChI=1S/C39H68N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h9-10,26-28,32-34,38,49-50H,4-8,11-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/b10-9-;;;/t28-,32+,33?,34+,38-;;;/m1.../s1 |
InChI Key |
RHSWTCMGLCWEKJ-CCORXPTOSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
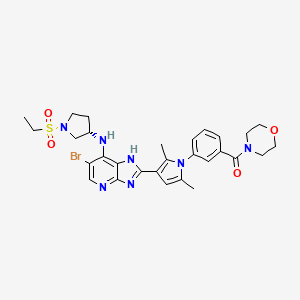
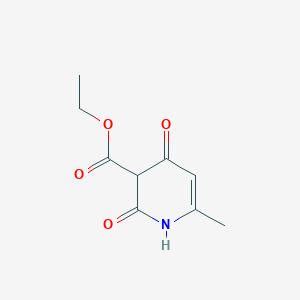
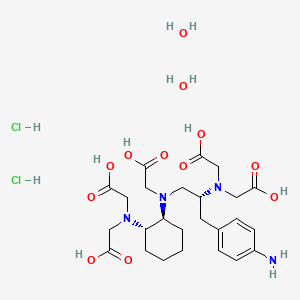
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
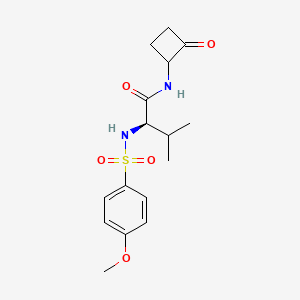
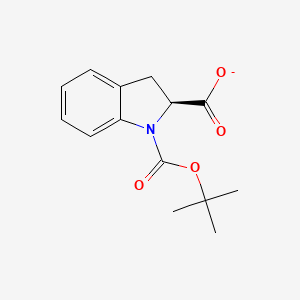
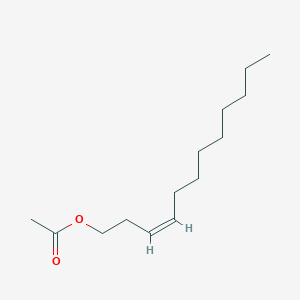
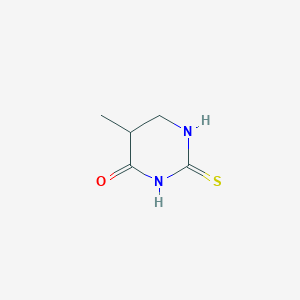
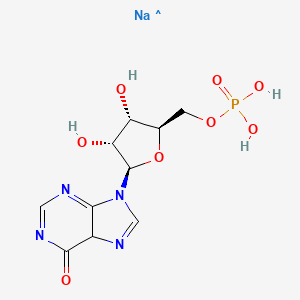
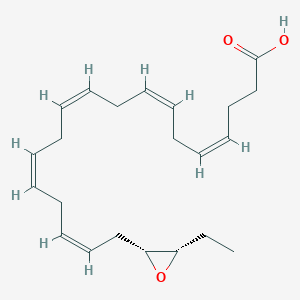
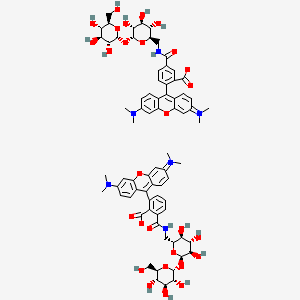

![5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole](/img/structure/B12362505.png)
